8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate
Description
IUPAC Nomenclature and Systematic Classification
8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is systematically classified as a sesquiterpene lactone (SL) within the germacranolide/hirsutinolide scaffold. Its IUPAC name, derived from PubChem data, is [(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate . The compound belongs to the Asteraceae family, a common source of SLs characterized by γ-lactone rings and α-methylene groups.
Key systematic features include:
| Descriptor | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆O₈ |
| Molecular Weight | 406.4 g/mol |
| SMILES | C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)C)OC(=O)C |
| InChI | 1S/C21H26O8/c1-11(2)18(23)27-15-8-12(3)21(25)7-6-20(5,29-21)9-16-17(15)14(19(24)28-16)10-26-13(4)22/h9,12,15,25H,1,6-8,10H2,2-5H3/b16-9+/t12-,15+,20-,21+/m1/s1 |
This nomenclature reflects the compound’s tricyclic core, acetyl and methylacryloyloxy substituents, and stereochemical configuration.
Molecular Architecture and Stereochemical Configuration
The molecule features a tricyclic germacranolide framework with a fused γ-lactone ring (C4–C14) and a bridged bicyclic system. Key structural elements include:
- C8–C13 Substituents :
- Stereochemistry :
The 3D conformer (PubChem CID 70686496) reveals a strained tricyclic system with the lactone ring adopting a chair-like conformation. The methylacryloyloxy group at C8 is oriented trans to the C10 methyl group, minimizing steric clashes.
Crystallographic Data and Conformational Analysis
While crystallographic data for 8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is not explicitly reported, computational modeling and NMR studies of related hirsutinolides provide insights:
Comparative Analysis with Hirsutinolide Congeners
The compound’s structural distinctiveness arises from its C8 and C13 substituents , contrasting with other hirsutinolides:
| Compound | C8 Substituent | C13 Substituent | Key Structural Difference |
|---|---|---|---|
| 8α-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate | 2-Methylacryloyloxy | Acetyl | α-configuration at C8; lipophilic methylacryloyloxy |
| 8α-Tigloyloxyhirsutinolide 13-O-acetate (CID 10002209) | Tigloyloxy (C₄H₇O₂) | Acetyl | Bulkier tigloyloxy group at C8 |
| Hirsutinolide-13-O-acetate (CID 70696890) | Hydroxyl (-OH) | Acetyl | Absence of C8 substituent; simpler tricyclic core |
Functional Implications :
Properties
IUPAC Name |
[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-11-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O8/c1-11(2)18(23)27-15-8-12(3)21(25)7-6-20(5,29-21)9-16-17(15)14(19(24)28-16)10-26-13(4)22/h9,12,15,25H,1,6-8,10H2,2-5H3/b16-9+/t12-,15+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIDGUZXBGGNBZ-GUNZAYKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)COC(=O)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)COC(=O)C)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Maceration
Methanol is the solvent of choice for initial extraction due to its ability to solubilize polar and mid-polar sesquiterpene lactones. In a standardized protocol, plant material (10 kg) is macerated in methanol (3 × 40 L) at room temperature for 72 hours, followed by vacuum distillation to yield a crude extract (774 g from 10 kg plant material). Sequential partitioning with chloroform further enriches sesquiterpene lactones, as demonstrated by a 300 g chloroform-soluble extract obtained from 774 g crude material.
Partitioning and Enrichment
The chloroform partition is prioritized for hirsutinolide derivatives due to their moderate polarity. This step effectively separates sesquiterpene lactones from highly polar contaminants (e.g., sugars, flavonoids) and non-polar constituents (e.g., waxes). Ethyl acetate and n-butanol partitions are typically discarded in this phase.
Chromatographic Isolation Techniques
Silica Gel Column Chromatography
The chloroform extract undergoes primary fractionation using silica gel column chromatography (ϕ20 cm, 230–400 mesh). A gradient elution of n-hexane:ethyl acetate (100:1 to 0:100) generates 16 fractions (C1–C16). Fractions C2 and C14, rich in hirsutinolides, are selected for further processing.
Subfractionation Parameters
Reversed-Phase C18 Chromatography
Subfractions are further purified on C18 columns (400 g) with H₂O:MeOH gradients (90:10 to 100% MeOH). This step removes residual pigments and non-target terpenoids. For instance, subfraction C2.12.2 (0.8 g) yields 25 mg of hirsutinolide analog 6 after C18 processing.
High-Performance Liquid Chromatography (HPLC) Purification
Final purification employs semi-preparative HPLC with photodiode array detection.
HPLC Conditions
| Parameter | Specification |
|---|---|
| Column | RP-18 (250 × 10 mm, 5 μm) |
| Mobile Phase | MeOH:H₂O (60:40 → 100:0) |
| Flow Rate | 2.5 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 100 μL (10 mg/mL in MeOH) |
Under these conditions, 8α-(2-methylacryloyloxy)hirsutinolide 13-O-acetate elutes at t<sub>R</sub> 96–115 min, depending on acyloxy substitutions.
Yield Optimization
-
Loading capacity : 10–15 mg/injection maximizes resolution while avoiding peak broadening.
-
Purity post-HPLC : >95% (assayed via analytical HPLC at 210 nm).
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR)
Critical <sup>1</sup>H and <sup>13</sup>C NMR assignments (recorded in CDCl₃):
| Position | δ<sub>H</sub> (ppm) | δ<sub>C</sub> (ppm) | Correlation (HSQC/HMBC) |
|---|---|---|---|
| H-8α | 5.21 (dd, J=10.2, 3.1 Hz) | 75.8 | COSY: H-7, H-9; HMBC: C-15 |
| OAc | 2.11 (s) | 170.5, 21.3 | HMBC: C-13 |
| 2-Methylacryloyloxy | 6.27 (q, J=1.5 Hz), 1.98 (d, J=1.5 Hz) | 166.4, 127.9, 139.1, 18.2 | HMBC: C-8α |
Full spectral data align with hirsutinolide scaffolds modified at C-8 and C-13.
Mass Spectrometry
-
HR-ESI-MS : m/z 427.1598 [M+Na]<sup>+</sup> (calc. 427.1574 for C₂₁H₂₆O₈Na)
-
Fragmentation : Losses of 60 Da (acetyl) and 86 Da (2-methylacryloyl) confirm ester substitutions.
Analytical Validation and Quality Control
Purity Assessment
| Method | Conditions | Purity Criteria |
|---|---|---|
| Analytical HPLC | C18, MeCN:H₂O (55:45), 1 mL/min | ≥95% peak area |
| TLC | Silica GF₂₅₄, CH₂Cl₂:MeOH (95:5) | Single spot (R<sub>f</sub> 0.38) |
Stability Studies
-
Forced Degradation : Stable under acidic (0.1 M HCl, 25°C/24h) and oxidative (3% H₂O₂, 25°C/6h) conditions but degrades in alkaline (0.1 M NaOH) media via ester hydrolysis.
-
Long-Term Storage : -20°C in amber vials under N₂ atmosphere preserves integrity >24 months.
Challenges and Methodological Limitations
Low Natural Abundance
Chemical Reactions Analysis
Types of Reactions: 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under appropriate conditions.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
Anti-Cancer Activity
Research has demonstrated that 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate exhibits significant anti-cancer properties. A study focused on its effects on oral squamous cell carcinoma cells revealed that the compound inhibits cell proliferation by inducing G2/M phase cell cycle arrest. This mechanism involves the inhibition of STAT3 and STAT2 phosphorylation, leading to down-regulation of cyclin-dependent kinases and cyclins essential for cell cycle progression .
Table 1: Anti-Cancer Efficacy of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate
| Cell Type | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Oral Squamous Carcinoma (HSC4) | 8.64 | G2/M Phase Arrest via STAT Inhibition |
| Lung Carcinoma (A549) | 22.3 | Less effective compared to HSC4 |
CYP2A6 Inhibition
The compound has been identified as an irreversible inhibitor of CYP2A6, an enzyme involved in drug metabolism. This property suggests potential applications in enhancing the bioavailability of co-administered drugs by inhibiting their metabolism .
Skin Care Formulations
In cosmetic science, the incorporation of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate into topical formulations is being explored due to its potential skin benefits. Its structure allows it to act as a bioactive ingredient that can enhance skin hydration and provide anti-inflammatory effects.
Case Study: Formulation Development
A recent study investigated the use of this compound in emulsion-based skin care products. The formulation was evaluated for stability, skin irritation, and efficacy in wound healing using an excision wound model on rats. Results indicated that formulations containing this compound showed enhanced wound contraction and were non-irritant, highlighting its potential as a therapeutic agent in dermatological applications .
Pest Management
Emerging research suggests that sesquiterpene lactones like 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate may possess insecticidal properties. Studies are underway to evaluate its efficacy against agricultural pests, which could lead to the development of natural pesticides.
Table 2: Potential Agricultural Applications
| Application Area | Potential Benefit | Current Research Status |
|---|---|---|
| Pest Management | Insecticidal properties | Under investigation |
| Plant Growth Promotion | Possible growth enhancement effects | Preliminary studies ongoing |
Mechanism of Action
The compound exerts its effects primarily through irreversible inhibition of CYP2A6 and MAO enzymes. The mechanism involves:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Hirsutinolide derivatives share a core sesquiterpene lactone structure but differ in substituents at key positions (C-1, C-8, C-13), which critically influence their bioactivity. Below is a comparative analysis:
Key Observations
Substituent Effects on Enzyme Inhibition: The 2-methylacryloyloxy group at C-8 enhances MAO and CYP2A6 inhibition compared to hydroxyl or tigloyloxy groups. For example, 8α-(2-methylacryloyloxy)hirsutinolide 13-O-acetate shows dual inhibition of CYP2A6 and MAO enzymes, while 8α-tigloyloxyhirsutinolide 13-O-acetate exhibits higher potency against CYP2A6 . The acetate at C-13 is critical for STAT3 pathway modulation and anti-cancer activity, as non-acetylated derivatives (e.g., vernolide-B) lack this effect .
Anti-Cancer Selectivity: 8α-(2-methylacryloyloxy)hirsutinolide 13-O-acetate selectively targets STAT3-dependent cancer cells (e.g., glioblastoma), whereas 8α-tigloyloxyhirsutinolide 13-O-acetate shows broader cytotoxicity against HT29 and HepG2 cells .
This is reflected in its lower IC₅₀ values for intracellular targets like NF-κB .
Research Findings and Data Tables
Table 1: Anti-Cancer Activity of Hirsutinolide Derivatives
Table 2: Enzyme Inhibition Profiles
Biological Activity
8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is a sesquiterpene lactone derived from the plant Vernonia cinerea, a member of the Asteraceae family. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H26O8
- Molecular Weight : 394.44 g/mol
- CAS Number : 67667-71-4
The biological activity of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate is primarily attributed to its interaction with various enzymes and cellular pathways:
- CYP Enzyme Inhibition : It acts as an irreversible inhibitor of CYP2A6, with reported IC50 values of 8.64 μM and 22.3 μM depending on pre-incubation conditions .
- Monoamine Oxidase Inhibition : The compound also inhibits monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters .
- Anticancer Activity : It exhibits significant cytotoxicity against cancer cell lines, with IC50 values of 3.50 μM for HT29 (colon adenocarcinoma) and 4.27 μM for HepG2 (hepatoma) cells .
Anticancer Properties
The anticancer effects of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate have been extensively studied. In vitro assays demonstrate that it can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators.
| Cell Line | IC50 (μM) |
|---|---|
| HT29 | 3.50 |
| HepG2 | 4.27 |
Antioxidant and Anti-inflammatory Effects
Research indicates that this compound possesses antioxidant properties, which may contribute to its hepatoprotective effects. Studies have shown that extracts containing this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in vitro .
Antimicrobial Activity
Preliminary studies suggest that 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate exhibits antimicrobial properties against various pathogens, although specific data on this activity is still limited.
Case Studies
-
Cytotoxicity in Cancer Research :
A study evaluated the cytotoxic effects of extracts from Vernonia cinerea on several cancer cell lines, revealing that the isolated compound significantly inhibited cell growth, supporting its potential as a chemotherapeutic agent . -
In Vivo Hepatoprotective Effects :
In an animal model, extracts containing this compound were shown to protect against acetaminophen-induced liver damage by reducing serum enzyme levels and oxidative stress markers . -
Enzyme Inhibition Studies :
Detailed kinetic studies have confirmed that the inhibition of CYP2A6 by this compound is time-dependent and irreversible, which could have implications for drug metabolism and interactions in clinical settings .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate the enzyme inhibitory activity of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate against CYP2A6, MAO-A, and MAO-B?
- Methodology : Use fluorometric or spectrophotometric enzyme activity assays with recombinant enzymes. For CYP2A6, employ a cytochrome P450 inhibition assay using coumarin as a substrate . For MAO-A/B, use kynuramine or benzylamine as substrates and measure hydrogen peroxide production via horseradish peroxidase-coupled assays. Include positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) to validate assay conditions .
Q. How can researchers confirm the compound’s cytotoxicity in HT29 and HepG2 cell lines, given the reported IC50 values of 3.50 µM and 4.27 µM?
- Methodology : Perform dose-response curves using the MTT or resazurin assay over 48–72 hours. Normalize data to solvent controls (e.g., DMSO ≤0.1% v/v). Include replicates (n ≥ 3) and validate with apoptosis markers (e.g., Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects .
Q. What are the critical storage conditions for maintaining the stability of 8alpha-(2-Methylacryloyloxy)hirsutinolide 13-O-acetate?
- Guidelines : Store powdered forms at -20°C in desiccated conditions; DMSO stock solutions should be aliquoted and stored at -80°C to prevent freeze-thaw degradation. Monitor stability via HPLC-UV at 254 nm every 6 months .
Q. How should researchers address discrepancies in CAS numbers (83182-58-5 vs. 883872-71-7) for this compound across sources?
- Resolution : Cross-validate using spectroscopic data (NMR, HRMS) and chromatographic purity (HPLC ≥98%). Compare retention times with authenticated reference standards . Note that structural analogs (e.g., 1-O-methyl derivatives) may have distinct CAS numbers due to regiochemical variations .
Advanced Research Questions
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of hirsutinolide derivatives targeting MAO enzymes?
- Approach : Synthesize analogs with modifications at the 8α-acyloxy or 13-O-acetate positions. Test inhibitory potency using kinetic assays (Km/Vmax shifts) to determine competitive/non-competitive mechanisms. Pair with molecular docking studies (e.g., AutoDock Vina) using MAO-B crystal structures (PDB: 2V5Z) .
Q. How can researchers resolve contradictions in cytotoxicity data between HT29 and HepG2 cell lines?
- Analysis : Investigate metabolic differences (e.g., CYP450 expression profiles in HepG2) using siRNA knockdown or CYP inhibitors. Measure intracellular drug accumulation via LC-MS/MS to rule out pharmacokinetic variability. Compare mitochondrial membrane potential (JC-1 assay) to assess tissue-specific apoptosis pathways .
Q. What orthogonal methods are recommended to confirm the compound’s selectivity for MAO-A vs. MAO-B?
- Validation : Perform radioligand binding assays with [³H]-Ro 41-1049 (MAO-A) and [³H]-lazabemide (MAO-B). Use human brain homogenates or recombinant isoforms to avoid interspecies variability. Cross-reference with off-target screening (e.g., CEREP panels) to exclude interaction with related flavoenzymes .
Q. How can the compound’s potential as a dual-targeting agent (enzyme inhibition + anticancer activity) be optimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
